8-Benzothiazol-2-ylthio-5-nitroquinoline
Description
8-Benzothiazol-2-ylthio-5-nitroquinoline is a quinoline derivative featuring a benzothiazole moiety linked via a thioether group at the 8-position and a nitro group at the 5-position. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile chemical modifications. The nitro group at the 5-position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(5-nitroquinolin-8-yl)sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S2/c20-19(21)12-7-8-14(15-10(12)4-3-9-17-15)23-16-18-11-5-1-2-6-13(11)22-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGIBLMSVYCAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzothiazol-2-ylthio-5-nitroquinoline typically involves the condensation of 2-aminobenzenethiol with 5-nitroquinoline-8-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and ethanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Benzothiazol-2-ylthio-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 8-Benzothiazol-2-ylthio-5-nitroquinoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The benzothiazole moiety plays a crucial role in binding to the active sites of enzymes, while the nitro group contributes to the compound’s reactivity and potency .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 8-Benzothiazol-2-ylthio-5-nitroquinoline:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | Benzothiazol-2-ylthio (8), Nitro (5) | C₁₆H₁₀N₃O₂S₂ | 356.40 g/mol | Benzothiazole, Thioether, Nitro |
| 6-Bromo-8-ethyl-5-nitroquinoline | Bromo (6), Ethyl (8), Nitro (5) | C₁₁H₉BrN₂O₂ | 281.11 g/mol | Bromo, Alkyl, Nitro |
| 8-(Benzyloxy)-5-bromoquinoline | Benzyloxy (8), Bromo (5) | C₁₆H₁₂BrNO | 314.18 g/mol | Benzyl Ether, Bromo |
Key Observations :
- Halogen vs. Thioether : Bromine in the analogs may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the thioether in the target compound could confer redox activity or metal-binding properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
